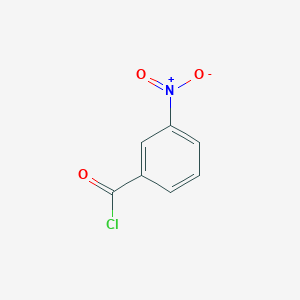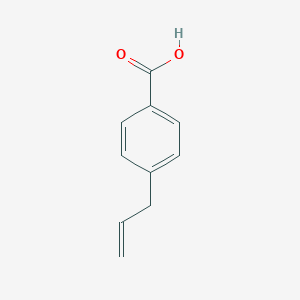![molecular formula C14H12N2 B089761 6-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 1019-89-2](/img/structure/B89761.png)
6-Methyl-2-phenylimidazo[1,2-a]pyridine
概述
描述
6-Methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C13H12N2. It belongs to the class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group at the 6-position and a phenyl group at the 2-position.
作用机制
Target of Action
The primary targets of 6-Methyl-2-phenylimidazo[1,2-a]pyridine (PhIP) are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in cellular signaling and regulation of gene expression.
Mode of Action
PhIP interacts with its targets through a process of bioactivation. It undergoes N-hydroxylation mediated by cytochrome P450 (CYP) 1A2 in the liver to form 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP) . This is followed by O-esterification via cytosolic acetyltransferases or sulfotransferases to form DNA adducts .
Biochemical Pathways
PhIP affects the JAK/STAT and MAPK pathway cascades . These pathways are involved in cellular processes such as inflammation, cell growth, and differentiation. PhIP modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via these pathways .
Pharmacokinetics
It is known that phip can be retained in human adipose tissues . The compound undergoes extensive metabolism in humans, primarily through the action of CYP1A2 . The rate of metabolism and the specific metabolic pathways involved can vary between individuals and species .
Result of Action
PhIP exerts its mutagenic and carcinogenic effects by forming DNA adducts . This can lead to DNA damage, gene mutation, and chromosomal anomalies . PhIP has been implicated in the etiology of human cancers, particularly colorectal cancer , and has been shown to induce tumors in the colon of male rats .
Action Environment
The action of PhIP is influenced by environmental factors such as diet. PhIP is a heterocyclic amine carcinogen prevalent in the human diet, primarily through the consumption of well-done meat . The extent of PhIP formation in cooked meat can vary depending on cooking methods and temperatures . Therefore, dietary habits can significantly influence the exposure to and effects of PhIP.
生化分析
Cellular Effects
It is known that heterocyclic amines, a class of compounds to which 6-Methyl-2-phenylimidazo[1,2-a]pyridine belongs, can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling . One common synthetic route involves the condensation of 2-aminopyridine with α-bromoketones under basic conditions. This reaction typically requires the use of a base such as sodium carbonate and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .
化学反应分析
Types of Reactions
6-Methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of halogenated imidazopyridine derivatives.
科学研究应用
6-Methyl-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A related compound with similar structural features but different biological activities.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position, resulting in different chemical reactivity and biological properties.
Uniqueness
6-Methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the phenyl group at the 2-position enhances its stability and reactivity compared to other imidazopyridine derivatives .
属性
IUPAC Name |
6-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-14-15-13(10-16(14)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOZQHDHGJDZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351292 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-89-2 | |
| Record name | 6-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the research provide detailed information about how 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid interacts with its biological targets?
A2: While the research highlights the potent anti-inflammatory activity of this compound-3-carboxylic acid, it doesn't elaborate on the specific molecular mechanisms or the exact biological targets responsible for its effects []. Further research is needed to elucidate the precise pathways and interactions involved in its anti-inflammatory action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














